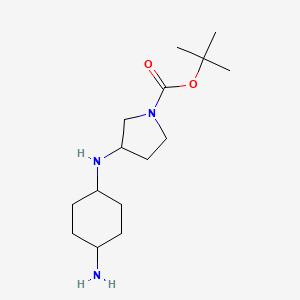
2H-1-Benzopyran, 6-methoxy-2,2-dimethyl-7-(2,2,2-trifluoroethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran, 6-methoxy-2,2-dimethyl-7-(2,2,2-trifluoroethoxy)- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with methoxy, dimethyl, and trifluoroethoxy substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 6-methoxy-2,2-dimethyl-7-(2,2,2-trifluoroethoxy)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzopyran Core: The initial step involves the formation of the benzopyran core through a cyclization reaction of suitable precursors.
Introduction of Methoxy and Dimethyl Groups: Methoxy and dimethyl groups are introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Addition of Trifluoroethoxy Group: The trifluoroethoxy group is introduced through a nucleophilic substitution reaction using trifluoroethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran, 6-methoxy-2,2-dimethyl-7-(2,2,2-trifluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Trifluoroethanol, suitable leaving groups (e.g., halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2H-1-Benzopyran, 6-methoxy-2,2-dimethyl-7-(2,2,2-trifluoroethoxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its potential antioxidant properties, which may help in scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 6-methoxy-2,2-dimethyl-7-(2,2,2-trifluoroethoxy)- involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound can scavenge ROS and RNS, preventing lipid peroxidation and protecting cells from oxidative damage.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anti-cancer Properties: The compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its antioxidant properties and used in similar applications.
2H-1-Benzopyran-2-one, 6-methyl-: Another benzopyran derivative with potential biological activity.
3,6’-Bi-2H-1-benzopyran-4(3H)-one, 5’,7-dihydroxy-5-methoxy-2’,2’-dimethyl-: A structurally related compound with distinct chemical properties.
Uniqueness
2H-1-Benzopyran, 6-methoxy-2,2-dimethyl-7-(2,2,2-trifluoroethoxy)- is unique due to the presence of the trifluoroethoxy group, which imparts specific chemical and physical properties, such as increased lipophilicity and stability. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
75413-17-1 |
|---|---|
Molecular Formula |
C14H15F3O3 |
Molecular Weight |
288.26 g/mol |
IUPAC Name |
6-methoxy-2,2-dimethyl-7-(2,2,2-trifluoroethoxy)chromene |
InChI |
InChI=1S/C14H15F3O3/c1-13(2)5-4-9-6-11(18-3)12(7-10(9)20-13)19-8-14(15,16)17/h4-7H,8H2,1-3H3 |
InChI Key |
VEEAKFNFTJIMMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)OCC(F)(F)F)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


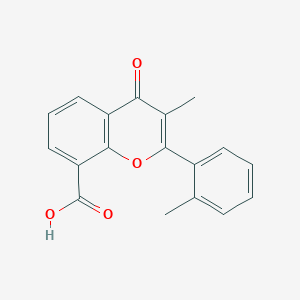
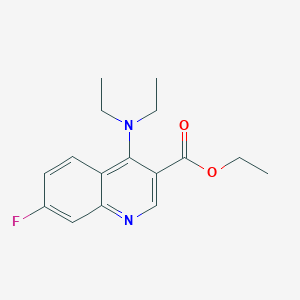
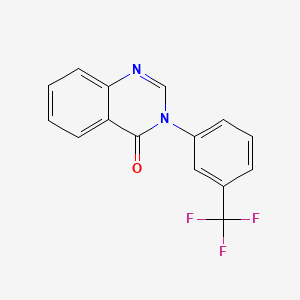
![N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide](/img/structure/B11839160.png)
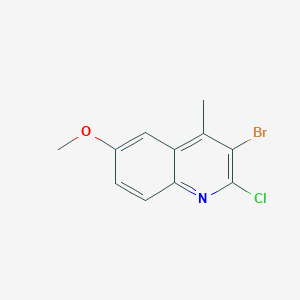
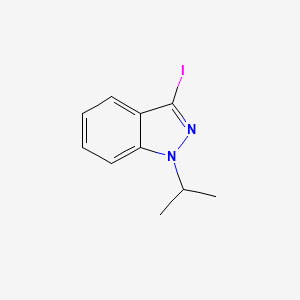

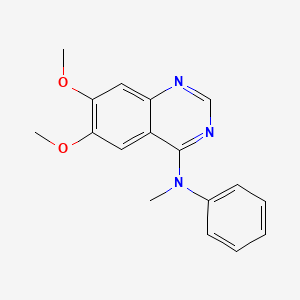
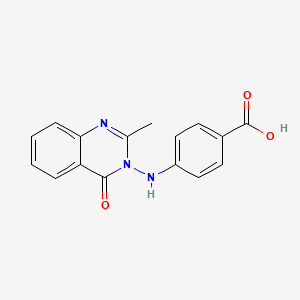

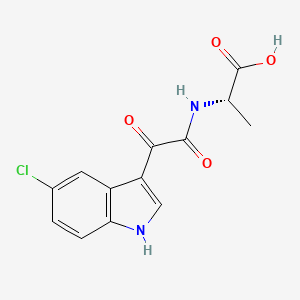
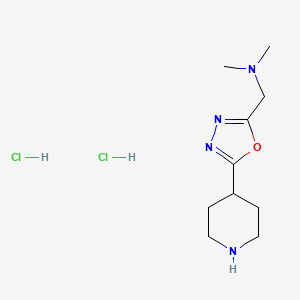
![8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B11839231.png)
